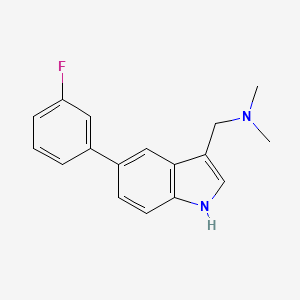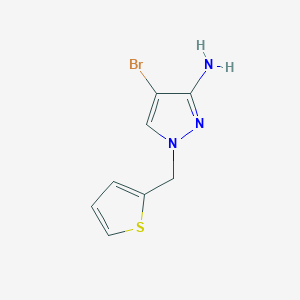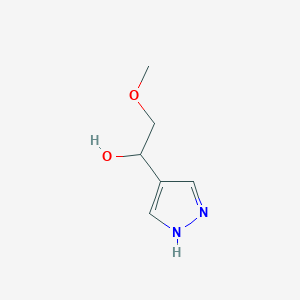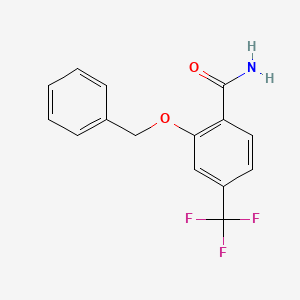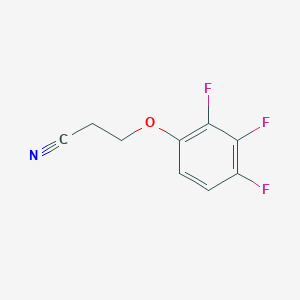amine](/img/structure/B13081599.png)
[(1-Methoxy-2-methylcyclohexyl)methyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methoxy-2-methylcyclohexyl)methylamine is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is a cyclohexyl derivative with a methoxy group and a methylamine group attached to the cyclohexane ring. This compound is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-2-methylcyclohexyl)methylamine typically involves the alkylation of 1-methoxy-2-methylcyclohexane with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include alkyl halides and amines, with the reaction often facilitated by a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of (1-Methoxy-2-methylcyclohexyl)methylamine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methoxy-2-methylcyclohexyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and methylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as sodium azide (NaN3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .
Wissenschaftliche Forschungsanwendungen
(1-Methoxy-2-methylcyclohexyl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Methoxy-2-methylcyclohexyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(1-Methoxy-2-methylcyclohexyl)methylamine can be compared with other similar compounds, such as:
Methylcyclohexylamine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Methoxycyclohexane: Lacks the amine group, affecting its biological activity and applications.
Cyclohexylmethylamine: Lacks both the methoxy and methyl groups, leading to distinct chemical behavior.
These comparisons highlight the unique structural features and properties of (1-Methoxy-2-methylcyclohexyl)methylamine, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
1-(1-methoxy-2-methylcyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H21NO/c1-9-6-4-5-7-10(9,12-3)8-11-2/h9,11H,4-8H2,1-3H3 |
InChI-Schlüssel |
HSVTWMRRZZVUSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1(CNC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


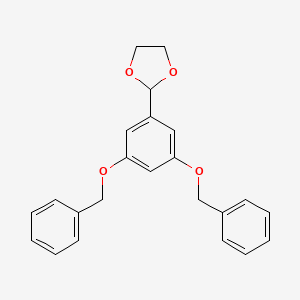
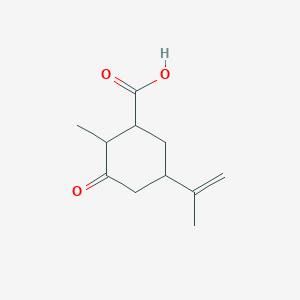
![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13081522.png)

